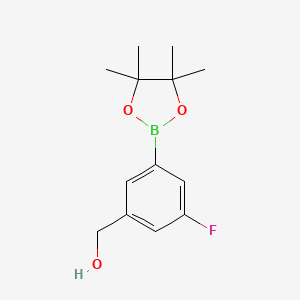

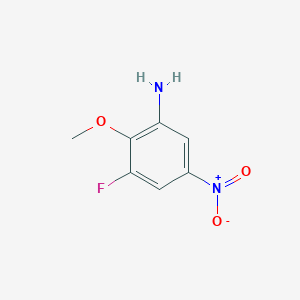

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Übersicht

Beschreibung

“(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates . The compound is typically a colorless oily substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound can be determined using single crystal X-ray diffraction analysis . The bond lengths and bond angles obtained from the crystallographic analysis match the DFT optimized structure calculation results, and are within the normal range .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Compound Synthesis and Conformational Analysis : This compound has been used in the synthesis of boric acid ester intermediates with benzene rings. Its synthesis involves a three-step substitution reaction, and its structure is confirmed using various spectroscopic methods and mass spectrometry. The molecular structures are calculated using density functional theory (DFT) and compared with X-ray diffraction values, showing consistency between DFT-optimized structures and crystal structures (P. Huang et al., 2021).

DFT Study of Molecular Properties : The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated using DFT, revealing some of their physicochemical properties (P.-Y. Huang et al., 2021).

Synthesis of Derivatives and Analogues

Derivative Synthesis for Potential HGF-Mimetic Agents : Boron-containing derivatives of this compound have been synthesized and evaluated as potential HGF-mimetic agents. These derivatives are created using the Miyaura borylation reaction and their biological activities are currently under evaluation (B. Das et al., 2011).

Synthesis of Boronated Phosphonium Salts : Boronated triaryl and tetraaryl phosphonium salts have been prepared using this compound. These compounds have been characterized by various spectroscopic methods, and their cytotoxicities and boron uptake have been investigated in vitro (Daniel E. Morrison et al., 2010).

Application in Sulfonate-Functionalized Polyfluorenes : Anionically functionalized polyfluorene-based conjugated polyelectrolytes have been synthesized using this compound. The synthesis involves Suzuki polycondensation and controls the ionic functional group density (David P. Stay et al., 2013).

Advanced Applications and Novel Syntheses

Use in Fluorescence Probes and Detection : This compound has been used in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). The design of these probes leverages the reactive activity of boron esters (Emma V Lampard et al., 2018).

Creation of Emission-Tuned Nanoparticles : In the field of nanotechnology, this compound has been used to create heterodifunctional polyfluorenes. These are crucial for achieving bright and enduring fluorescence brightness in nanoparticles (Christoph S. Fischer et al., 2013).

Eigenschaften

IUPAC Name |

[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7,16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTKOQBWYWEFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

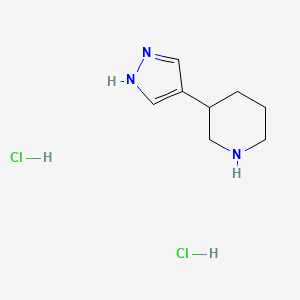

![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)

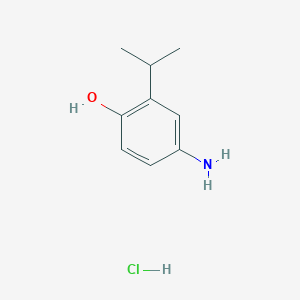

![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)

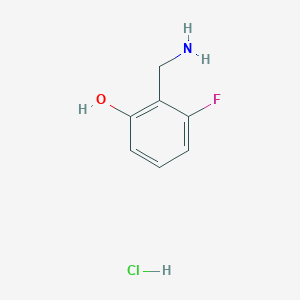

![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)